Cas no 71922-63-9 (2-(cyclopropylamino)acetic acid hydrochloride)

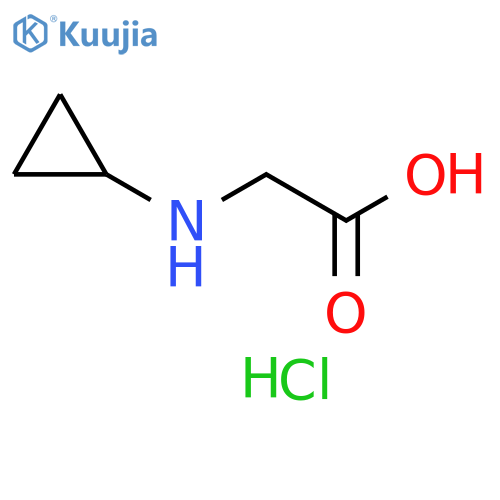

71922-63-9 structure

商品名:2-(cyclopropylamino)acetic acid hydrochloride

CAS番号:71922-63-9

MF:C5H10ClNO2

メガワット:151.591400623322

MDL:MFCD11857911

CID:4655707

2-(cyclopropylamino)acetic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(cyclopropylamino)acetic acid hydrochloride

-

- MDL: MFCD11857911

- インチ: 1S/C5H9NO2.ClH/c7-5(8)3-6-4-1-2-4;/h4,6H,1-3H2,(H,7,8);1H

- InChIKey: LACZBXBXDSGMGS-UHFFFAOYSA-N

- ほほえんだ: C1CC1NCC(=O)O.Cl

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

2-(cyclopropylamino)acetic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0249120-100mg |

2-(Cyclopropylamino)acetic acid hydrochloride |

71922-63-9 | 100mg |

$304.0 | 2022-04-26 | ||

| abcr | AB510686-5 g |

2-(Cyclopropylamino)acetic acid hydrochloride; . |

71922-63-9 | 5g |

€1931.50 | 2023-06-14 | ||

| Enamine | EN300-42543-0.5g |

2-(cyclopropylamino)acetic acid hydrochloride |

71922-63-9 | 95% | 0.5g |

$250.0 | 2023-04-30 | |

| eNovation Chemicals LLC | D773403-250mg |

2-(cyclopropylamino)acetic acid hydrochloride |

71922-63-9 | 95% | 250mg |

$230 | 2024-06-06 | |

| Enamine | EN300-42543-0.1g |

2-(cyclopropylamino)acetic acid hydrochloride |

71922-63-9 | 95% | 0.1g |

$111.0 | 2023-04-30 | |

| Life Chemicals | F2147-0954-10g |

2-(cyclopropylamino)acetic acid hydrochloride |

71922-63-9 | 95%+ | 10g |

$585.0 | 2023-09-06 | |

| TRC | C182191-100mg |

2-(Cyclopropylamino)acetic Acid Hydrochloride |

71922-63-9 | 100mg |

$ 70.00 | 2022-06-06 | ||

| Key Organics Ltd | AS-66365-100MG |

2-(cyclopropylamino)acetic acid hydrochloride |

71922-63-9 | >95% | 0mg |

£206.00 | 2023-04-20 | |

| Life Chemicals | F2147-0954-5g |

2-(cyclopropylamino)acetic acid hydrochloride |

71922-63-9 | 95%+ | 5g |

$320.0 | 2023-09-06 | |

| Enamine | EN300-42543-1.0g |

2-(cyclopropylamino)acetic acid hydrochloride |

71922-63-9 | 95% | 1g |

$320.0 | 2023-04-30 |

2-(cyclopropylamino)acetic acid hydrochloride 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

71922-63-9 (2-(cyclopropylamino)acetic acid hydrochloride) 関連製品

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:71922-63-9)2-(cyclopropylamino)acetic acid hydrochloride

清らかである:99%

はかる:1g

価格 ($):537.0